1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl indole derivatives involves multi-step reactions starting from various precursors. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde to afford Schiff base compounds . Another example is the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . These methods demonstrate the versatility of tert-butyl indole derivatives' synthesis.
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) analyses are common techniques used to determine the molecular structure of tert-butyl indole derivatives. For example, the crystal and molecular structure of a Schiff base compound derived from tert-butyl indole is characterized by X-ray analysis, revealing intramolecular hydrogen bonding . Similarly, the structure of tert-butyl 6-chloro-1H-indole-1-carboxylate is confirmed by X-ray diffraction and compared with DFT-optimized structures . These studies provide detailed insights into the molecular geometry and stability of these compounds.
Chemical Reactions Analysis
The tert-butyl indole derivatives undergo various chemical reactions, including substitution and coupling reactions, to form more complex structures. The Schiff base formation is a key reaction step in synthesizing some of these derivatives . The reactivity of these compounds is influenced by the presence of functional groups, such as carboxylate, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives are closely related to their molecular structure. The presence of tert-butyl groups can influence the compound's volatility and solubility. Gas-liquid chromatography (GLC) and mass spectral analysis are used to separate and quantify carboxylates, including dicarboxylates, as their tert-butyldimethylsilylated derivatives . The crystal structures often reveal the presence of hydrogen bonding, which can affect the compound's melting point and stability . DFT studies provide additional information on the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, which are crucial for understanding the chemical reactivity of these compounds .
Scientific Research Applications
Application in Alkaloid Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Indole derivatives are significant in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Application in Drug Discovery
- Scientific Field : Pharmacology
- Summary of the Application : The indole unit is recognized as one of the most significant moieties for drug discovery .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl indole-1,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYAAIGPQOLNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609944 |
Source
|
Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
CAS RN |
354587-63-6, 957127-83-2 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354587-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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